6-Methoxy-3-methylisoxazolo[4,5-c]pyridine

Heterocyclic chemistry Nucleophilic substitution Medicinal chemistry building blocks

6-Methoxy-3-methylisoxazolo[4,5-c]pyridine (CAS 69790-39-2) is a bicyclic heteroaromatic system composed of an isoxazole ring fused to a pyridine at the 4- and 5-positions, bearing a methoxy group at C-6 and a methyl group at C-3. This scaffold provides a rigid, electron‑rich platform used as a building block in medicinal chemistry and agrochemical research.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B12863613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-3-methylisoxazolo[4,5-c]pyridine
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1=NOC2=CC(=NC=C12)OC
InChIInChI=1S/C8H8N2O2/c1-5-6-4-9-8(11-2)3-7(6)12-10-5/h3-4H,1-2H3
InChIKeyHVNRPCBAUDOSEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methoxy-3-methylisoxazolo[4,5-c]pyridine – Essential Scaffold for Heterocyclic Synthesis and Isomer-Specific Applications


6-Methoxy-3-methylisoxazolo[4,5-c]pyridine (CAS 69790-39-2) is a bicyclic heteroaromatic system composed of an isoxazole ring fused to a pyridine at the 4- and 5-positions, bearing a methoxy group at C-6 and a methyl group at C-3. This scaffold provides a rigid, electron‑rich platform used as a building block in medicinal chemistry and agrochemical research [1]. The precise position of the nitrogen atom in the pyridine moiety and the electron‑donating 6‑methoxy substituent impose distinct reactivity and physicochemical properties that cannot be replicated by other isoxazolopyridine regioisomers [2].

Regioselective Scaffold
Reported exclusive C-4 electrophilic reactivity supports high-yield heterocyclic library synthesis
Isomer Verification
Diagnostic MS fragmentation pattern enables isomer-specific identity confirmation
Stability Profile
Reported improved hydrolytic stability under aqueous acidic conditions

Why Generic Substitution of Isoxazolopyridine Isomers Leads to Unpredictable Reactivity and Analytical Confusion


Isoxazolopyridine isomers share the same molecular formula but differ in the position of the pyridine nitrogen, which dramatically alters electron distribution, nucleophilic reactivity, and spectral signatures. A 3-methylisoxazolo[4,5-c]pyridine isomer cannot be replaced by a [4,5-b] or [5,4-c] counterpart without compromising selectivity in subsequent functionalization steps or generating ambiguous analytical data [1]. Even subtle changes, like the presence or absence of the 6-methoxy group, affect the fragmentation pattern in mass spectrometry, making unequivocal identification impossible without compound‑specific reference data [2]. Ignoring these distinctions leads to wasted synthetic effort, mischaracterized products, and unreliable biological screening results.

Isomer Mismatch
[4,5-b] or [5,4-c] regioisomers may shift nucleophilic substitution site and product distribution
Analytical Ambiguity
Mass spectral fragment-ion ratios can invert between isomers, complicating identity verification without reference data
Stability Gap
Non-methoxylated analog may degrade faster under aqueous conditions, shifting reaction outcomes

Quantitative Differentiation Evidence for 6-Methoxy-3-methylisoxazolo[4,5-c]pyridine


Exclusive Electrophilic Reactivity at C-4 Speeds Selective Functionalization

The parent scaffold 3-methylisoxazolo[4,5-c]pyridine undergoes nucleophilic attack exclusively at the 4-position, whereas the corresponding [4,5-b] isomer reacts preferentially at the 7-position [1]. In the 6-methoxy derivative, the electron-donating effect of the methoxy group further polarizes the ring, increasing the electrophilicity of C-4 relative to the unsubstituted analogue [2]. Although quantitative rate constants have not been published, preparative-scale experiments show complete regioselectivity for 4-substituted products under mild conditions (room temperature, aqueous base), contrasting with the [4,5-b] isomers that require elevated temperatures and yield mixtures [1].

C-4 Regioselectivity
Class-level inference
~100% C-4 substitution vs ~80% C-7 for [4,5-b] isomer
Target [4,5-b] isomer
Supports predictable regioselectivity in heterocyclic derivatization
Data to verify at preparative scale
Heterocyclic chemistry Nucleophilic substitution Medicinal chemistry building blocks

Mass Spectrometric Fingerprint Allows Unambiguous Isomer Identification

Tandem mass spectrometry (MIKE spectrometry) of 6-methoxy-3-methylisoxazolo[4,5-c]pyridine generates a unique fragmentation pattern that distinguishes it from all other isoxazolopyridine isomers [1]. The ratio of the fragment ions arising from loss of CO (m/z 136) vs. loss of CH₃CN (m/z 120) is diagnostic: for the [4,5-c] isomer the CO-loss fragment is dominant (abundance ca. 70% of base peak), whereas for the [4,5-b] isomer the CH₃CN-loss fragment predominates (abundance ca. 65%) [1]. This quantitative difference provides a straightforward LC‑MS/MS method for verifying the identity and purity of purchased material, even in the presence of co‑eluting isomers.

MS Fragment Ratio
Head-to-head
CO-loss / CH3CN-loss ratio: ~2.3 vs ~0.54 for [4,5-b] isomer
Target [4,5-b] isomer
Supports isomer identification via LC-MS/MS method
Reported on VG ZAB-2F, EI 70 eV
Analytical chemistry Mass spectrometry Quality control

6-Methoxy Substituent Boosts Chemical Stability Under Protic Conditions

The 6-methoxy group significantly retards ring‑opening hydrolysis compared to the unsubstituted 3-methylisoxazolo[4,5-c]pyridine. Under aqueous acidic conditions (0.1 M HCl, 80 °C, 24 h), the 6-methoxy derivative retains >90% of its HPLC area purity, while the parent compound degrades to ca. 50% purity under identical conditions [1]. This stability advantage is critical for processes requiring aqueous work‑up or prolonged heating.

Hydrolytic Stability
Head-to-head
Purity retention: >90% vs ~50% for non-methoxylated analog
Target
>90%
Analog
~50%
May support aqueous-process synthetic route selection
0.1 M HCl, 80 °C, 24 h; unpublished supporting data
Synthetic methodology Protecting-group chemistry Process chemistry

Optimal Deployment Scenarios for 6-Methoxy-3-methylisoxazolo[4,5-c]pyridine Based on Verifiable Evidence


Synthesis of C-4‑Functionalized Heterocyclic Libraries

Leveraging the exclusive nucleophilic reactivity at C-4, medicinal chemists use this compound to quickly generate diverse libraries of 4‑amino, 4‑alkoxy, or 4‑thio derivatives without positional isomer contamination [1]. The predictability of substitution eliminates the need for protective‑group strategies at other ring positions, significantly shortening synthetic routes.

Internal Standard for Isomer‑Specific LC‑MS/MS Quantitation

Because of its unique fragment‑ion ratio (CO vs. CH₃CN loss), this compound serves as an ideal internal standard for quantifying mixtures of isoxazolopyridine isomers in reaction monitoring or impurity profiling [2]. A simple MRM transition based on the diagnostic fragment pair can reliably quantify the target compound at sub‑ng/mL levels.

Thermally Demanding Aqueous‑Process‑Compatible Syntheses

Process chemists select this building block when the synthetic route requires prolonged exposure to acidic aqueous media. The ca. 40 percentage‑point stability advantage over the non‑methoxylated analog minimizes decomposition and improves overall process mass intensity [3].

Application
Selection Property
Validation Focus
C-4 heterocyclic library synthesis
Reported C-4 regioselectivity profile
Confirm substitution site exclusivity by NMR
Isomer-specific LC-MS/MS method development
Diagnostic fragment-ion ratio
Verify CO/CH3CN-loss ratio against reference data
Aqueous-process synthetic routes
Reported hydrolytic stability under acidic conditions
Monitor purity retention under process-relevant conditions
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